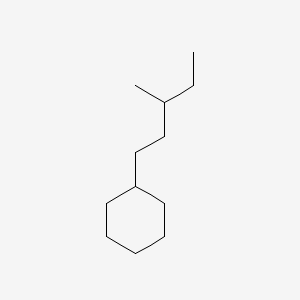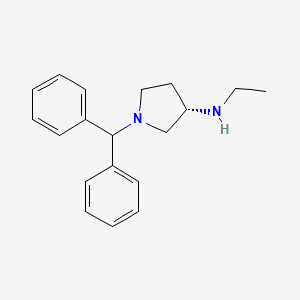![molecular formula C9H5NOS B13954603 Furo[3,4-f][1,3]benzothiazole CAS No. 267-41-4](/img/structure/B13954603.png)
Furo[3,4-f][1,3]benzothiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Furo[3,4-f][1,3]benzothiazole is a heterocyclic compound that consists of a benzene ring fused with a thiazole ring and a furan ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of furo[3,4-f][1,3]benzothiazole can be achieved through various synthetic pathways. One common method involves the condensation reaction of 2-aminobenzenethiol with a carbonyl or cyano group-containing substance . This reaction typically requires specific conditions such as the presence of a catalyst and controlled temperature.
Another method includes the use of microwave irradiation, which has been shown to enhance the reaction rate and yield . Additionally, one-pot multicomponent reactions have been employed to synthesize benzothiazole derivatives efficiently .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors are commonly employed to achieve efficient production.
Análisis De Reacciones Químicas
Types of Reactions
Furo[3,4-f][1,3]benzothiazole undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents such as halogens and alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.
Aplicaciones Científicas De Investigación
Furo[3,4-f][1,3]benzothiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and antiviral activities.
Industry: Utilized in the development of fluorescent probes and sensors for analyte detection.
Mecanismo De Acción
The mechanism of action of furo[3,4-f][1,3]benzothiazole involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes, such as DNA gyrase and dihydroorotase, which are crucial for bacterial growth . Additionally, its anticancer activity is attributed to its ability to induce apoptosis in cancer cells by targeting the BCL-2 family of proteins .
Comparación Con Compuestos Similares
Furo[3,4-f][1,3]benzothiazole can be compared with other benzothiazole derivatives, such as:
2-Aminobenzothiazole: Known for its antimicrobial properties.
Benzothiazole-2-thiol: Used in the synthesis of various pharmaceuticals.
Benzothiazole-2-carboxylic acid: Employed in the development of agrochemicals.
The uniqueness of this compound lies in its fused ring structure, which imparts distinct chemical and biological properties compared to other benzothiazole derivatives .
Propiedades
Número CAS |
267-41-4 |
|---|---|
Fórmula molecular |
C9H5NOS |
Peso molecular |
175.21 g/mol |
Nombre IUPAC |
furo[3,4-f][1,3]benzothiazole |
InChI |
InChI=1S/C9H5NOS/c1-6-3-11-4-7(6)2-9-8(1)10-5-12-9/h1-5H |
Clave InChI |
WQDKIURWHOZZFT-UHFFFAOYSA-N |
SMILES canónico |
C1=C2C(=CC3=COC=C31)SC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethane, [(ethoxymethyl)thio]-](/img/structure/B13954520.png)



![6-(2-Hydroxyethyl)-1,6-diazaspiro[3.4]octan-2-one](/img/structure/B13954530.png)
amino}ethan-1-ol](/img/structure/B13954546.png)


![N-(2-Benzo[d]isoxazol-3-yl-acetyl)-benzenesulfonamide](/img/structure/B13954559.png)

![Benzyl 8-(2-aminopropanoyl)-2,8-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B13954576.png)
![4-[(5-ethyl-2-pyrimidinyl)oxy]Cyclohexanecarbothioamide](/img/structure/B13954582.png)


